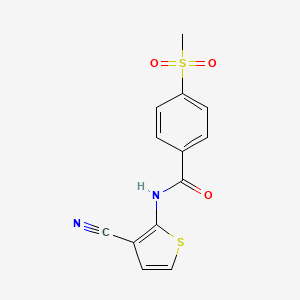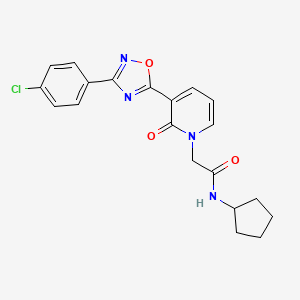
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives involves several steps, starting from commercially available precursors such as 2-chloropyridine carboxylic acids. The process includes the formation of amidoximes, followed by cyclization to form the 1,2,4-oxadiazole ring, and subsequent modifications to introduce different substituents. A study by Karpina et al. (2019) on the synthesis of triazolopyridine derivatives with an 1,2,4-oxadiazol cycle demonstrates a similar approach, highlighting the versatility and applicability of such synthetic methods in producing a wide range of biologically active compounds (Karpina et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole moiety is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These techniques confirm the presence of the oxadiazole ring and provide detailed information on the geometry and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. The study by Wang et al. (2008) on a related oxadiazole derivative provides insights into the structural aspects of these compounds, demonstrating the importance of molecular structure analysis in the development of new pharmaceuticals (Wang et al., 2008).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, which are fundamental for modifying the structure and enhancing the biological activity of these compounds. The reactivity of the oxadiazole ring allows for the introduction of different functional groups, thereby tailoring the chemical properties of the compound for specific applications. Studies like that of Bhosale et al. (2017) highlight the synthetic versatility of oxadiazole derivatives and their potential as anticancer agents, underscoring the relationship between chemical reactivity and pharmacological activity (Bhosale et al., 2017).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their formulation and delivery as pharmaceutical agents. These properties are influenced by the molecular structure and the presence of various substituents on the oxadiazole ring. Research on the synthesis and characterization of these compounds provides valuable information on their physical properties, which is essential for the development of effective and safe drugs.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a significant role in their biological activity. Understanding these properties is key to designing compounds with desired pharmacological profiles. The study by Ooi and Wilson (1981) on the formation and reaction of oxadiazole derivatives offers insights into the chemical behavior of these compounds, which is critical for optimizing their therapeutic efficacy (Ooi & Wilson, 1981).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSZTBGGOSOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

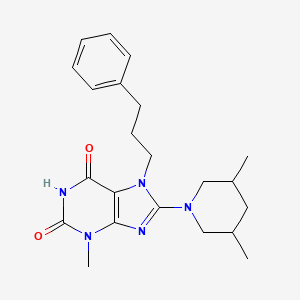
![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)
![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)
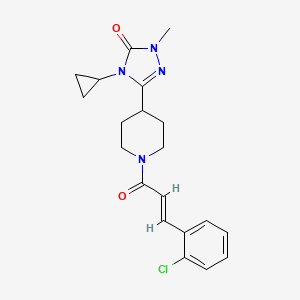
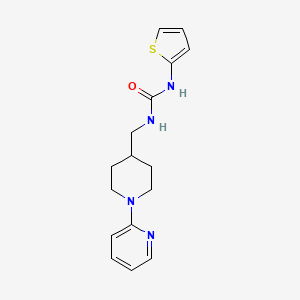
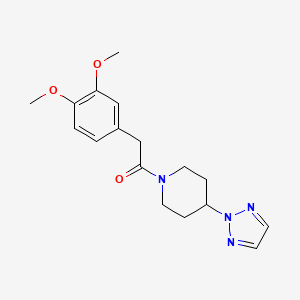
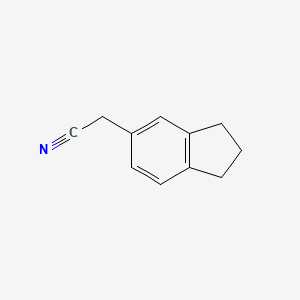
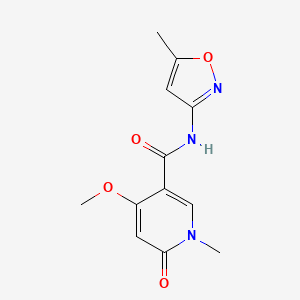
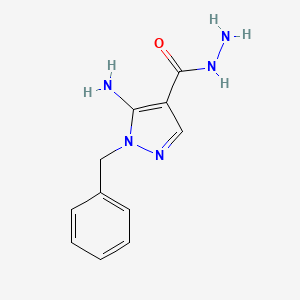
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
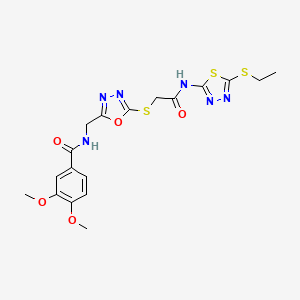
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
